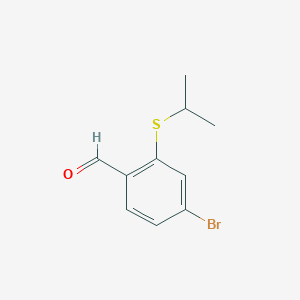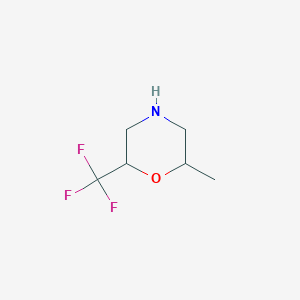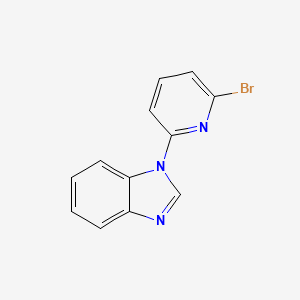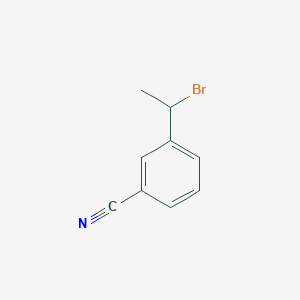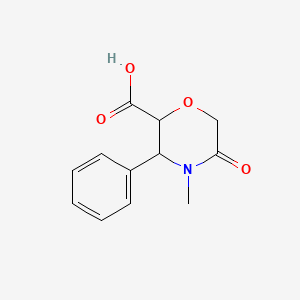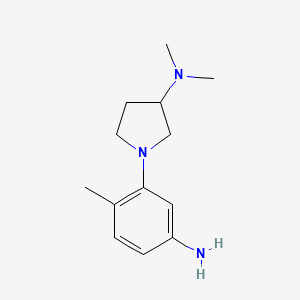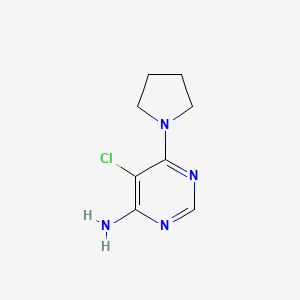
5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine
Descripción general
Descripción
“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1694836-50-4 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 5-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine .
Molecular Structure Analysis
The InChI code for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is 1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure .
Physical And Chemical Properties Analysis
“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Application in Cancer Research
- Specific Scientific Field : Cancer Research .
- Summary of the Application : This compound has been used in the development of a novel series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-ones derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
- Results or Outcomes : The cell viability assay results revealed that none of the compounds tested were cytotoxic, and that the majority of those tested at 50 µM had cell viability levels greater than 87%. Compounds had significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM .
Application in Drug Discovery
- Specific Scientific Field : Drug Discovery .
- Summary of the Application : The compound is part of the pyrrolidine class, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Application in Androgen Receptor Modulation
- Specific Scientific Field : Androgen Receptor Modulation .
- Summary of the Application : The compound has been used in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) .
Application in Antitrypanosomal and Antiplasmodial Activities
- Specific Scientific Field : Antitrypanosomal and Antiplasmodial Activities .
- Summary of the Application : The compound has been used in the synthesis of new 2-aminopyrimidine derivatives that have shown promising in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Application in Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
- Specific Scientific Field : Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives .
- Summary of the Application : The compound has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives. These derivatives were tested for their in vitro anticancer activity .
- Results or Outcomes : Some of the compounds showed promising cytotoxic effects .
Safety And Hazards
Direcciones Futuras
While specific future directions for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” are not available, pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They are a hot topic in the pesticide field, and new compounds are being explored .
Propiedades
IUPAC Name |
5-chloro-6-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWABFOYIRULEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



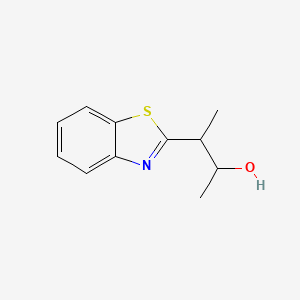
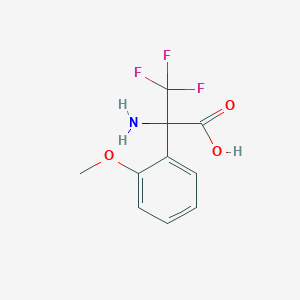
![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)
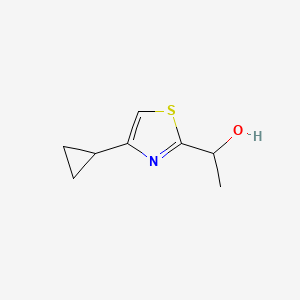
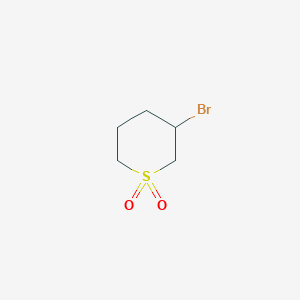
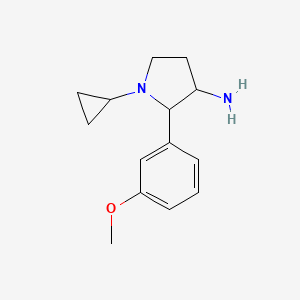
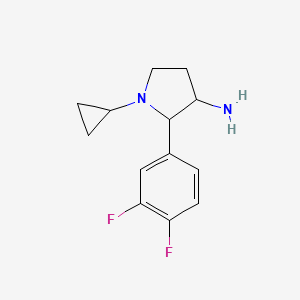
![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)
